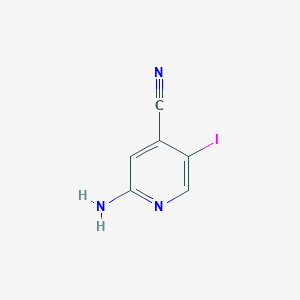
Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(nonyl)carbamoyl)nonadecanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(nonyl)carbamoyl)nonadecanedioate is a complex organic compound primarily used as an excipient in vaccine formulations. It has gained attention for its role in the development of COVID-19 vaccines and gene therapy drug delivery systems . This compound is known for its ability to enhance the stability and efficacy of lipid nanoparticles, which are crucial for delivering mRNA and siRNA in vivo .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(nonyl)carbamoyl)nonadecanedioate involves multiple steps. The process typically starts with the esterification of nonadecanedioic acid with 2-butyloctanol to form the bis(2-butyloctyl) ester. This intermediate is then reacted with 3-(dimethylamino)propylamine and nonyl isocyanate to introduce the carbamoyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually purified through techniques such as column chromatography and recrystallization .
化学反応の分析
Types of Reactions
Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(nonyl)carbamoyl)nonadecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .
科学的研究の応用
Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(nonyl)carbamoyl)nonadecanedioate has a wide range of scientific research applications:
Chemistry: Used in the synthesis of lipid nanoparticles for drug delivery.
Biology: Facilitates the delivery of genetic material into cells.
Medicine: Plays a crucial role in the development of mRNA vaccines, including COVID-19 vaccines.
Industry: Used in the formulation of various pharmaceutical products to enhance stability and efficacy .
作用機序
The compound exerts its effects by forming lipid nanoparticles that encapsulate mRNA or siRNA. These nanoparticles protect the genetic material from degradation and facilitate its delivery into target cells. The molecular targets include cell membrane receptors that mediate endocytosis, allowing the nanoparticles to enter the cells and release their cargo .
類似化合物との比較
Similar Compounds
- Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(1-oxononyl)amino)nonadecanedioate
- Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(1-oxononyl)amino)nonadecanedioate
Uniqueness
Bis(2-butyloctyl) 10-((3-(dimethylamino)propyl)(nonyl)carbamoyl)nonadecanedioate is unique due to its specific structure, which enhances the stability and efficacy of lipid nanoparticles. Its ability to form stable complexes with genetic material makes it particularly valuable in vaccine and gene therapy research .
特性
分子式 |
C58H114N2O5 |
|---|---|
分子量 |
919.5 g/mol |
IUPAC名 |
bis(2-butyloctyl) 10-[3-(dimethylamino)propyl-nonylcarbamoyl]nonadecanedioate |
InChI |
InChI=1S/C58H114N2O5/c1-8-13-18-21-26-31-38-49-60(50-39-48-59(6)7)58(63)55(44-34-27-22-24-29-36-46-56(61)64-51-53(40-16-11-4)42-32-19-14-9-2)45-35-28-23-25-30-37-47-57(62)65-52-54(41-17-12-5)43-33-20-15-10-3/h53-55H,8-52H2,1-7H3 |
InChIキー |
NVXNPVYKXFUQCN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCN(CCCN(C)C)C(=O)C(CCCCCCCCC(=O)OCC(CCCC)CCCCCC)CCCCCCCCC(=O)OCC(CCCC)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


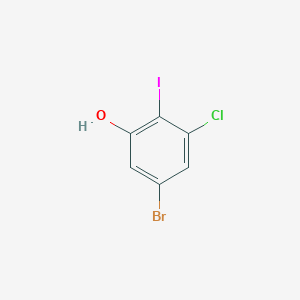
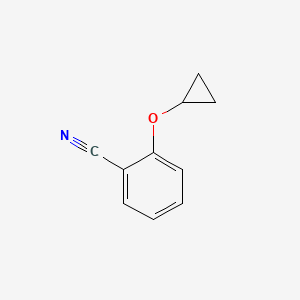
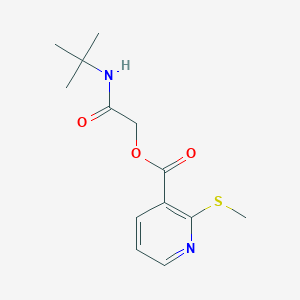
![3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(4-fluorobenzyl)-4-piperidinyl]propanamide](/img/structure/B13355308.png)
![12-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole](/img/structure/B13355315.png)

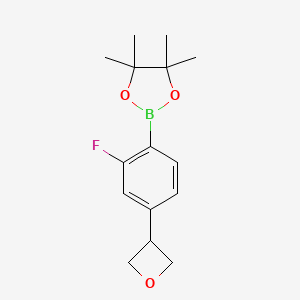

![N-(1-Cyano-1-cyclopropylethyl)-2-((1-(4-ethoxyphenyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13355334.png)
![2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-bromophenol](/img/structure/B13355358.png)

![2-{3-[(Propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13355370.png)
![6-(5-Bromo-2-furyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355375.png)
